molecular formula C10H15NO3 B12545563 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol CAS No. 674368-64-0

4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol

Cat. No.: B12545563
CAS No.: 674368-64-0
M. Wt: 197.23 g/mol
InChI Key: XIDPDMDTFBAQCX-UHFFFAOYSA-N
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Description

4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol is an organic compound with the molecular formula C10H15NO3 It is a derivative of benzene, featuring hydroxyl groups at the 1 and 2 positions and a hydroxymethylamino group at the 4 position

Properties

CAS No.

674368-64-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

4-[2-(hydroxymethylamino)propyl]benzene-1,2-diol

InChI

InChI=1S/C10H15NO3/c1-7(11-6-12)4-8-2-3-9(13)10(14)5-8/h2-3,5,7,11-14H,4,6H2,1H3

InChI Key

XIDPDMDTFBAQCX-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)NCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol typically involves the reaction of catechol (benzene-1,2-diol) with an appropriate amine derivative. One common method includes the use of hydroxymethylamine in the presence of a catalyst to facilitate the substitution reaction at the 4 position of the benzene ring. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and yield. This includes the use of continuous flow reactors, automated control systems for maintaining reaction conditions, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism by which 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the hydroxymethylamino group can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Catechol (benzene-1,2-diol): Lacks the hydroxymethylamino group but shares the dihydroxybenzene structure.

    Hydroquinone (benzene-1,4-diol): Similar dihydroxybenzene structure but with hydroxyl groups at different positions.

    Resorcinol (benzene-1,3-diol): Another isomer of dihydroxybenzene with hydroxyl groups at the 1 and 3 positions.

Uniqueness

4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol is unique due to the presence of the hydroxymethylamino group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with the other dihydroxybenzene isomers.

Biological Activity

4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol, also known as a derivative of aminophenol compounds, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C10H15N1O3
  • Molar Mass : 197.24 g/mol

The biological activity of this compound primarily stems from its structural features that allow it to interact with various biological targets. The compound is known to exhibit:

  • Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in cells.
  • Antimicrobial Properties : Studies indicate that it may inhibit the growth of certain bacterial strains.
  • Cytotoxic Effects : Preliminary research suggests that the compound can induce apoptosis in cancer cell lines.

Biological Activity Overview

Activity Type Description Source/Study
AntioxidantReduces oxidative stress in cellular models.
AntimicrobialExhibits inhibitory effects on bacterial growth (e.g., E. coli).
CytotoxicInduces apoptosis in cancer cell lines such as HeLa and MCF-7.
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways.

Case Studies and Research Findings

  • Antioxidant Properties : A study investigated the compound's ability to reduce reactive oxygen species (ROS) in vitro. The results showed a significant decrease in ROS levels when treated with varying concentrations of the compound, indicating its potential as an antioxidant agent in therapeutic applications.
  • Antimicrobial Activity : In a controlled experiment, this compound was tested against several bacterial strains. The findings revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.
  • Cytotoxicity Studies : Research involving cancer cell lines demonstrated that the compound could effectively induce apoptosis through the activation of caspase pathways. The IC50 values were determined for various cell lines, showing a dose-dependent response.

Toxicological Profile

While the biological activities are promising, understanding the toxicological profile is essential for evaluating safety:

  • Acute Toxicity : Initial studies suggest low acute toxicity levels in animal models.
  • Chronic Exposure : Long-term studies are needed to assess potential cumulative effects and long-term safety.

Q & A

Basic: What analytical methods are recommended for characterizing the purity and structure of 4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol?

Methodological Answer:
For structural confirmation, use high-performance liquid chromatography (HPLC) with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and a methanol-buffer mobile phase (65:35 ratio) to ensure separation efficiency . Pair this with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to resolve stereochemical details and confirm functional groups (e.g., hydroxyl and hydroxymethylamino moieties). Cross-validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities.

Advanced: How can computational reaction path search methods optimize the synthesis route for this compound?

Methodological Answer:
Adopt quantum chemical reaction path search algorithms (e.g., artificial force-induced reaction methods) to map energetically favorable intermediates and transition states. Integrate computational predictions with high-throughput screening to narrow experimental conditions (e.g., solvent polarity, temperature gradients). Feedback loops between simulations and lab data refine reaction pathways, reducing trial-and-error cycles by ~40% . For example, optimize the hydroxymethylamino-propyl coupling step using density functional theory (DFT) to predict regioselectivity.

Basic: What are the key considerations in designing a synthetic pathway for this compound to ensure high yield and scalability?

Methodological Answer:
Focus on protecting group strategies for the catechol (1,2-diol) moiety to prevent oxidation during synthesis. Use tert-butyldimethylsilyl (TBDMS) groups for hydroxyl protection, followed by deprotection under mild acidic conditions. Employ Schlenk techniques to exclude moisture during hydroxymethylamino-propyl coupling. Monitor reaction progress via thin-layer chromatography (TLC) with UV/iodine visualization. Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side-products .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:
Conduct a systematic meta-analysis with strict inclusion criteria (e.g., purity >98%, standardized assay protocols). Address variability by:

  • Replicating studies under controlled conditions (e.g., cell line authentication, serum-free media).
  • Applying factorial design to isolate variables (e.g., pH, temperature, solvent polarity) that influence bioactivity .
  • Using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm mechanism-specific effects. Cross-reference pharmacokinetic data (e.g., logP, plasma protein binding) to contextualize bioavailability discrepancies .

Advanced: What methodological frameworks are suitable for studying the compound's interaction with biological targets?

Methodological Answer:
Combine molecular dynamics (MD) simulations (e.g., GROMACS) with surface plasmon resonance (SPR) to quantify binding kinetics. For enzyme targets, use stopped-flow spectrophotometry to capture transient intermediates. Validate findings with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). For in vivo relevance, apply knockout models or CRISPR-Cas9-edited cell lines to confirm target specificity. Cross-correlate data with transcriptomic profiling (RNA-seq) to identify downstream pathways .

Basic: What spectroscopic techniques are critical for identifying degradation products of this compound under accelerated stability testing?

Methodological Answer:
Use LC-MS/MS in tandem with photodiode array (PDA) detection to track degradation products. For oxidative breakdown (common in catechol derivatives), employ electron paramagnetic resonance (EPR) to detect radical intermediates. Assign degradation pathways via 2D-NMR (e.g., HSQC, HMBC) to resolve structural changes. Compare accelerated (40°C/75% RH) vs. long-term (25°C/60% RH) stability data to predict shelf-life .

Advanced: How can researchers design experiments to elucidate the compound's mechanism of action in complex biological systems?

Methodological Answer:
Implement multi-omics integration :

  • Proteomics : SILAC labeling to identify protein interaction partners.
  • Metabolomics : LC-HRMS with isotopic tracing to map metabolic flux changes.
  • Chemoproteomics : Activity-based protein profiling (ABPP) with clickable probes.
    Use knockdown/knockout validation in 3D organoid models to assess phenotypic relevance. Apply Bayesian network analysis to prioritize high-confidence targets from omics datasets .

Basic: What solvent systems are optimal for enhancing the compound's solubility in pharmacological assays?

Methodological Answer:
Test co-solvent blends like PEG-400/water (30:70 v/v) or DMSO/β-cyclodextrin (5% w/v) to improve aqueous solubility without cytotoxicity. Use Hansen solubility parameters (δD, δP, δH) to predict compatibility. For in vitro assays, pre-equilibrate solutions at 37°C for 24 hours and filter (0.22 μm) to remove particulates. Validate solubility via nephelometry .

Advanced: How can machine learning models predict the compound's ADMET properties early in development?

Methodological Answer:
Train random forest or graph neural network (GNN) models on ChEMBL data using descriptors like Morgan fingerprints and 3D pharmacophore features. Input quantum-mechanical properties (e.g., HOMO-LUMO gaps) to predict metabolic liabilities (e.g., CYP450 inhibition). Validate predictions with microsomal stability assays (human liver microsomes) and Caco-2 permeability tests. Iterate models using active learning to prioritize high-risk ADMET endpoints .

Advanced: What strategies mitigate batch-to-batch variability during large-scale synthesis for preclinical studies?

Methodological Answer:
Implement quality by design (QbD) principles :

  • Define critical quality attributes (CQAs): purity, particle size, residual solvents.
  • Use design of experiments (DoE) to optimize reaction parameters (e.g., mixing speed, cooling rate).
  • Apply process analytical technology (PAT) with inline FTIR/Raman probes for real-time monitoring.
    Standardize purification via simulated moving bed (SMB) chromatography to ensure consistency across batches .

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